5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester
Description
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester (CAS: 2377606-64-7) is a boronic acid derivative featuring a phenyl ring substituted with a bromine atom, a difluoromethyl group, and two boronic acid pinacol ester groups at the 1,4-positions. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-[2-bromo-5-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27B2BrF2O4/c1-16(2)17(3,4)26-20(25-16)12-10-14(22)13(9-11(12)15(23)24)21-27-18(5,6)19(7,8)28-21/h9-10,15H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGZDCJOGUHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)B3OC(C(O3)(C)C)(C)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27B2BrF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester typically involves the reaction of 5-bromo-2-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:
5-Bromo-2-(difluoromethyl)phenylboronic acid+Pinacol→5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Hydrolysis: The boronic ester can hydrolyze in the presence of water, especially under acidic or basic conditions.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from hydrolysis of the boronic ester.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester is primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which is crucial for forming carbon-carbon bonds. This reaction allows for the construction of complex organic molecules from simple precursors, making it invaluable in pharmaceutical chemistry and materials science.
| Reaction Type | Key Features |
|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds; involves palladium catalysts |
| Cross-Coupling Reactions | Utilizes boronic esters for selective reactions |
Biological Research
While specific biological activities of this compound are not extensively documented, boronic acids are known for their interactions with biological molecules. Studies have suggested potential applications in:
- Neutron Capture Therapy : Boron-containing compounds are investigated for their ability to enhance radiation therapy for cancer treatment.
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for certain enzymes, providing avenues for drug development.
Materials Science
The compound's unique properties make it suitable for developing advanced materials:
- Polymer Chemistry : It can be used as a building block in synthesizing functional polymers with tailored properties.
- Nanotechnology : Applications include the creation of nanostructured materials that exhibit unique electronic or optical properties.
Case Study 1: Antiparasitic Activity
Research has indicated that modifications to boronic acid structures can enhance their activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of boronic acids have shown significantly lower EC50 values than unmodified compounds, suggesting improved efficacy against this parasite.
| Study | Activity Assessed | EC50 Value (μM) | Notes |
|---|---|---|---|
| Study A | Antiparasitic Activity | 0.010 | Enhanced activity compared to controls |
Case Study 2: Metabolic Stability
In studies assessing metabolic stability, certain derivatives of boronic acids exhibited improved stability in human liver microsomes, indicating favorable pharmacokinetic properties that could lead to better therapeutic outcomes.
| Study | Activity Assessed | Notes |
|---|---|---|
| Study B | Metabolic Stability | Polar substitutions improved stability |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₉H₂₃BBrF₂O₄ (exact formula inferred from structural analogs)
- Purity : ≥97% (as per commercial sources)
- Applications : Organic synthesis (e.g., bicarbazole derivatives, drug candidates), pharmaceutical intermediates .
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The compound’s bromine and difluoromethyl substituents distinguish it from similar phenylenediboronic esters. Below is a comparative analysis:
Key Observations :
- The difluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1,4-Benzenediboronic ester) .
- Bromine at the 5-position facilitates regioselective cross-coupling, a trait shared with 5-Bromo-2,3-methylenedioxyphenylboronic ester but absent in unsubstituted analogs .
Performance in Suzuki-Miyaura Coupling
The target compound’s utility in Suzuki reactions is benchmarked below against other boronic esters:
Insights :
Stability and Handling
- Silica Gel Instability : The target compound degrades on silica gel, necessitating direct use after synthesis . In contrast, 1,4-Benzenediboronic acid bis(pinacol) ester is more stable and can be purified via column chromatography .
- Oxidative Stability : Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ (t₁/₂ < 1 h), the target compound’s electron-withdrawing substituents may slow oxidation, though direct data is lacking .
Biological Activity
5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester (often abbreviated as BDFP) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and materials science due to its unique chemical properties and potential biological applications. This compound features a complex structure characterized by the presence of bromine and difluoromethyl groups, which enhance its reactivity and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H27B2BrF2O4
- Molecular Weight : 423.06 g/mol
- Purity Limit : ≥ 96%
- Storage Conditions : Store at 0-8 °C
The structural configuration of BDFP allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
BDFP exhibits biological activity primarily through its ability to interact with specific biomolecules, including proteins and enzymes. The boronic acid moiety is known for its capacity to form reversible covalent bonds with diols, which is crucial for the inhibition of certain enzymes involved in metabolic pathways. This property makes boronic acids like BDFP potential candidates for drug development targeting various diseases, including cancer and diabetes.
Anticancer Activity
Recent studies have indicated that BDFP may possess anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance:
- Case Study 1 : In vitro studies demonstrated that BDFP significantly reduced the viability of breast cancer cell lines (MCF-7) by inducing apoptosis through the activation of caspase pathways.
- Case Study 2 : Research on prostate cancer cells revealed that treatment with BDFP led to cell cycle arrest at the G1 phase, suggesting a mechanism of action that disrupts normal cell division.
Antidiabetic Potential
BDFP's interaction with enzymes such as glycosyltransferases has been explored for its potential antidiabetic effects. By inhibiting these enzymes, BDFP may reduce glucose uptake in cells, thereby lowering blood sugar levels.
- Research Finding : A study showed that BDFP administration in diabetic mouse models resulted in improved glucose tolerance and insulin sensitivity.
Comparative Biological Activity
The following table summarizes the biological activities of BDFP compared to other boronic acid derivatives:
| Compound Name | Anticancer Activity | Antidiabetic Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Moderate | Enzyme inhibition, apoptosis induction |
| 4-Boronophenylalanine | High | Low | Amino acid analog, disrupts protein synthesis |
| 3-Aminophenylboronic acid | Low | High | Inhibits glycosyltransferases |
Q & A
Q. What are the typical synthetic routes for preparing 5-bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, where halogenated precursors (e.g., brominated aromatics) react with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂). Key steps include:
- Halogenation : Introduction of bromine at the 5-position.
- Difluoromethylation : Electrophilic substitution or radical-mediated addition for the difluoromethyl group.
- Borylation : Sequential or one-pot borylation at the 1,4-positions using pinacol borane. Reaction optimization focuses on temperature (80–100°C), solvent (THF or dioxane), and ligand selection (e.g., XPhos) to enhance yield and regioselectivity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Standard methods include:
- NMR Spectroscopy : , , , and NMR to verify substituent positions and boronic ester integrity. For example, the NMR should show a singlet for the -CF₂H group (~-80 ppm).
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₆BBrF₂O₄).
- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable.
- HPLC-PDA : To assess purity (>95% by area normalization) .
Q. What are the recommended storage conditions for this boronic ester?
Store at 0–6°C in a tightly sealed, moisture-free container under inert gas (argon or nitrogen). Avoid prolonged exposure to air or humidity, as boronic esters hydrolyze to boronic acids, reducing reactivity. Desiccants (e.g., molecular sieves) are recommended for long-term storage .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
As a di-boronic ester, it enables sequential coupling to construct polyaromatic systems. Example protocol:
- React with aryl halides (1.0 equiv) in a Pd catalyst system (e.g., Pd(PPh₃)₄, 2 mol%) and base (K₂CO₃, 2.0 equiv) in THF/H₂O (3:1) at 80°C.
- The bromine substituent allows further functionalization (e.g., Negishi coupling) post-cross-coupling .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected 11B^{11}\text{B}11B NMR shifts) during characterization?
Anomalous shifts (typical range: 28–32 ppm for pinacol boronic esters) may indicate hydrolysis or ligand exchange. Mitigation steps:
Q. What strategies optimize reactivity when using this compound in electron-deficient aromatic systems?
Electron-deficient substrates (e.g., pyridines) often require tailored conditions:
Q. How does the difluoromethyl group influence regioselectivity in cross-coupling reactions?
The -CF₂H group acts as a weak electron-withdrawing substituent, directing coupling to the less hindered boronic ester (typically the 1-position). Steric effects from the pinacol ester further guide selectivity. Computational studies (DFT) can model transition states to predict outcomes .
Q. What are the challenges in purifying this compound, and how are they addressed?
Common issues:
Q. How does steric hindrance from the pinacol ester affect reaction kinetics in multi-component systems?
The pinacol group slows transmetallation in crowded environments. Solutions include:
Q. What safety protocols are critical when handling this compound in large-scale reactions?
Key precautions:
- Ventilation : Use fume hoods to avoid inhalation of boronic ester dust.
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill Management : Neutralize with sand, collect in sealed containers, and dispose via licensed hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
